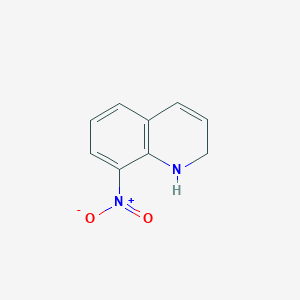

2-(Methylsulfonyl)-3-pyridinamine

Vue d'ensemble

Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information on its appearance (solid, liquid, color, etc.) and any distinctive smell or taste.

Synthesis Analysis

This would involve a detailed description of how the compound can be synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or issues with the synthesis.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any functional groups. It might also discuss how the structure relates to the compound’s properties and reactivity.Chemical Reactions Analysis

This would involve a discussion of how the compound reacts with other substances. It might include information on its reactivity, its stability, and any notable reactions it undergoes.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique

Chemical Synthesis and Molecular Structure

- Structural Characterization : The structural characterization of compounds involving 2-(methylsulfonyl)-3-pyridinamine is achieved through various techniques such as nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry, and X-ray diffraction (XRD). These methods provide detailed insights into the molecular structure and geometry of these compounds, as exemplified in the study of N-(4-bromo-2-cyanophenyl)-N-(methylsulfonyl)methanesulfonamide (Mphahlele & Maluleka, 2021).

Pharmaceutical Intermediates

- Synthesis of Pharmaceutical Intermediates : 2-(Methylsulfonyl)-3-pyridinamine derivatives, like 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, are synthesized as intermediates in pharmaceutical production, including the treatment of gastroesophageal reflux disease (GERD) and other related conditions (Gilbile, Bhavani, & Vyas, 2017).

Material Science and Photoluminescence

- Optically Active Materials : The electron-withdrawing sulfonamide groups in compounds like 2-(Methylsulfonyl)-3-pyridinamine influence the properties of optically and magnetically active materials. They play a significant role in tuning the electronic effects in self-assembled noncovalent heterodimetallic d-f podates, impacting their stability and photoluminescence properties (Edder et al., 2000).

Antibody Generation and Analysis Techniques

- Development of Antibodies for Analysis : Antibodies generated against sulfonamide antibiotics, including those derived from 2-(Methylsulfonyl)-3-pyridinamine, have been used to create sensitive enzyme-linked immunosorbent assays (ELISAs) for analyzing substances like milk samples. This demonstrates the compound's utility in bioanalytical methods (Adrián et al., 2009).

Catalytic and Synthetic Applications

- Catalysis and Synthesis : The compound has been used in the catalytic synthesis of N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides, showcasing its utility in creating novel organic compounds through processes like copper-catalyzed cross-coupling reactions (Han, 2010).

Safety And Hazards

This would involve a discussion of any safety issues or hazards associated with the compound. It might include information on its toxicity, any safety precautions that need to be taken when handling it, and how to respond in case of exposure.

Orientations Futures

This would involve a discussion of potential future research directions. It might include suggestions for further studies to better understand the compound’s properties, reactivity, or biological effects.

I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!

Propriétés

IUPAC Name |

2-methylsulfonylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-11(9,10)6-5(7)3-2-4-8-6/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUYNIDMXTVYBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481672 | |

| Record name | 2-(methylsulfonyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylsulfonyl)-3-pyridinamine | |

CAS RN |

80383-38-6 | |

| Record name | 2-(methylsulfonyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azido-1-[4-(methyloxy)phenyl]ethanone](/img/structure/B1366807.png)

![11,12-Dihydroindolo[2,3-a]carbazole](/img/structure/B1366822.png)